molecular formula C16H14BrN3O3 B4328751 2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline

2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline

Cat. No. B4328751
M. Wt: 376.20 g/mol
InChI Key: AMBCLGRLHXONNQ-UHFFFAOYSA-N
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Description

2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of benzoxazole derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline can cause changes in biochemical and physiological parameters. It has been reported to increase the levels of certain enzymes involved in antioxidant defense mechanisms and reduce the levels of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cell types.

Future Directions

There are several potential future directions for research on 2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline. One direction is to investigate its effects on different types of cancer cells and determine its potential as a therapeutic agent. Another direction is to explore its anti-inflammatory properties and its potential use in treating inflammatory diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis and purification methods.

Scientific Research Applications

2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline has shown potential applications in medical research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties and can reduce the severity of inflammation in animal models. In addition, it has been reported to have antioxidant properties and can protect against oxidative stress.

properties

IUPAC Name

2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-2-7-18-13-5-4-11(20(21)22)9-12(13)16-19-14-8-10(17)3-6-15(14)23-16/h3-6,8-9,18H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBCLGRLHXONNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-1,3-benzoxazol-2-yl)-4-nitro-N-propylaniline

Synthesis routes and methods

Procedure details

Prepared by the method of Example 54a), from 2-(3-nitro-6-fluorophenyl)-5-bromobenzoxazole (576 mg, 2.0 mmol) and propylamine (492 μL, 6.0 mmol) the subtitle compound was obtained. The product was used directly in the next step without purification.
Name
2-(3-nitro-6-fluorophenyl)-5-bromobenzoxazole
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
492 μL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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